molecular formula C20H22F3N3O2 B2773450 N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-4-(trifluoromethoxy)benzamide CAS No. 2034286-13-8

N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-4-(trifluoromethoxy)benzamide

Cat. No.: B2773450
CAS No.: 2034286-13-8
M. Wt: 393.41
InChI Key: XPIANDKGOJPZPC-UHFFFAOYSA-N
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Description

N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-4-(trifluoromethoxy)benzamide is a complex organic compound known for its diverse applications in scientific research. This compound features a unique structure combining a piperidine ring, a pyridine ring, and a benzamide moiety, making it a subject of interest in various fields such as medicinal chemistry, pharmacology, and materials science.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-4-(trifluoromethoxy)benzamide is studied for its potential as a ligand in receptor binding studies. Its ability to interact with specific biological targets makes it valuable in drug discovery and development.

Medicine

Medically, this compound is investigated for its potential therapeutic effects. Its structure suggests it could interact with various biological pathways, making it a candidate for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound is used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-4-(trifluoromethoxy)benzamide typically involves multiple steps:

    Formation of the Piperidine Intermediate: The initial step often involves the synthesis of the piperidine intermediate. This can be achieved through the reaction of 2-methylpyridine with piperidine under specific conditions, such as heating in the presence of a base like sodium hydride.

    Coupling with Benzamide: The piperidine intermediate is then coupled with 4-(trifluoromethoxy)benzoyl chloride in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the benzamide moiety, potentially converting it to an amine.

    Substitution: The trifluoromethoxy group on the benzene ring can be substituted under specific conditions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Nucleophiles like sodium methoxide can be employed for substitution reactions.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Mechanism of Action

The mechanism of action of N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-4-(trifluoromethoxy)benzamide involves its interaction with molecular targets such as enzymes or receptors. The piperidine and pyridine rings allow it to fit into specific binding sites, modulating the activity of these targets. The trifluoromethoxy group enhances its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-4-methoxybenzamide: Similar structure but with a methoxy group instead of a trifluoromethoxy group.

    N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-4-chlorobenzamide: Contains a chlorine atom instead of a trifluoromethoxy group.

Uniqueness

The presence of the trifluoromethoxy group in N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-4-(trifluoromethoxy)benzamide imparts unique properties such as increased lipophilicity and metabolic stability, distinguishing it from its analogs.

Properties

IUPAC Name

N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]-4-(trifluoromethoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22F3N3O2/c1-14-12-17(6-9-24-14)26-10-7-15(8-11-26)13-25-19(27)16-2-4-18(5-3-16)28-20(21,22)23/h2-6,9,12,15H,7-8,10-11,13H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPIANDKGOJPZPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)N2CCC(CC2)CNC(=O)C3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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